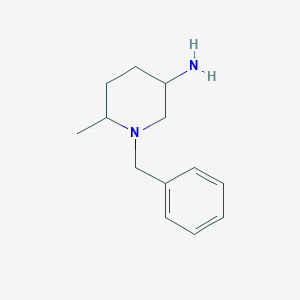

1-Benzyl-6-methylpiperidin-3-amine

描述

1-Benzyl-6-methylpiperidin-3-amine is a useful research compound. Its molecular formula is C13H20N2 and its molecular weight is 204.31 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

Piperidine derivatives, to which this compound belongs, are known to play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals .

Mode of Action

Piperidine derivatives are known to interact with their targets in various ways, leading to different biological effects .

Biochemical Pathways

Piperidine derivatives are known to influence a wide range of biochemical pathways, depending on their specific structures and targets .

Result of Action

Piperidine derivatives can have a wide range of effects, depending on their specific structures and targets .

生物活性

1-Benzyl-6-methylpiperidin-3-amine is a compound that has garnered attention in pharmaceutical research due to its structural characteristics and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, synthesizing findings from diverse sources.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 204.31 g/mol. Its structure features a piperidine ring with a benzyl group at the nitrogen atom and a methyl group at the sixth position. This configuration is significant as it influences the compound's biological properties and interactions with various biological systems.

1. Antidepressant Activity

Research indicates that compounds with similar structures to this compound exhibit antidepressant properties . These effects are likely mediated through interactions with neurotransmitter systems, particularly serotonin and norepinephrine, which are crucial in mood regulation.

2. Analgesic Properties

Preliminary studies have suggested that this compound may possess analgesic effects . The mechanism is believed to involve modulation of pain perception pathways, although detailed mechanisms remain to be fully elucidated.

3. Potential Anticancer Activity

The compound's structural features suggest potential anticancer activity . Similar piperidine derivatives have shown cytotoxic effects against various cancer cell lines, indicating that this compound could be explored for similar therapeutic applications .

While specific mechanisms of action for this compound have not been extensively documented, it is hypothesized that it interacts with neurotransmitter receptors and enzymes involved in mood regulation and pain response. The stereochemistry of the compound may play a critical role in its binding affinity and selectivity for these targets .

Data Table: Comparison of Biological Activities

Case Studies and Research Findings

- Antidepressant Studies : A study on structurally related compounds demonstrated significant improvements in depressive symptoms in animal models, suggesting that this compound may yield similar results.

- Analgesic Research : Investigations into the analgesic properties of related piperidine compounds revealed promising results in reducing pain responses in rodent models, indicating potential for further exploration of this compound.

- Anticancer Activity : Recent research highlighted the anticancer potential of piperidine derivatives, showing enhanced cytotoxicity against specific cancer cell lines compared to standard treatments, warranting further investigation into this compound .

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Benzyl-6-methylpiperidin-3-amine, and how can purity be validated?

- Methodological Answer : The synthesis typically involves reductive amination or nucleophilic substitution. A multi-step approach similar to pyrrolidine derivatives (e.g., 1-Benzylpyrrolidin-3-amine Hydrochloride) can be adapted, utilizing benzyl halides and methylamine precursors under inert conditions. Purity validation requires HPLC or TLC for intermediate checks, followed by crystallography (SHELX/SIR97) for structural confirmation .

Q. How can the solubility of this compound be systematically evaluated for experimental design?

- Methodological Answer : Employ a synthetic method to measure solubility in solvents (e.g., methanol, DMF) across temperatures (298–343 K). Use the Apelblat or λh equation to correlate experimental data, and calculate thermodynamic parameters (ΔH, ΔS) via the van’t Hoff equation, as demonstrated for structurally related amines .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Use H/C NMR to confirm substitution patterns on the piperidine ring. IR spectroscopy identifies amine N-H stretches (~3300 cm). High-resolution mass spectrometry (HRMS) validates molecular weight. For crystalline derivatives, X-ray diffraction with SHELXL/SIR97 ensures stereochemical accuracy .

Q. What are the preliminary biological screening strategies for this compound?

- Methodological Answer : Prioritize in vitro assays targeting GPCRs or ion channels, given the piperidine scaffold’s prevalence in neuromodulators. Use competitive binding assays with radiolabeled ligands (e.g., H-labeled analogs) and assess cytotoxicity via MTT assays. Reference studies on trifluoromethyl-pyridine derivatives for mechanistic parallels .

Advanced Research Questions

Q. How can synthetic yield be optimized while minimizing side reactions (e.g., over-alkylation)?

- Methodological Answer : Employ kinetic control via slow addition of benzylating agents at low temperatures (0–5°C). Use bulky bases (e.g., DBU) to suppress N-overalkylation. Monitor reaction progress with in situ FTIR or LC-MS. Computational tools (DFT) can predict reactive sites to guide optimization .

Q. What computational approaches are suitable for predicting the compound’s receptor-binding affinity?

- Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) against target receptors (e.g., σ-1 or dopamine receptors). Validate with MD simulations (AMBER/CHARMM) to assess binding stability. Compare with fluorinated analogs (e.g., 3-(Trifluoromethyl)aniline derivatives) to evaluate electronic effects .

Q. How should researchers address contradictions in reported physicochemical data (e.g., solubility, stability)?

- Methodological Answer : Cross-validate data using orthogonal methods (e.g., DSC for stability, gravimetry for solubility). Apply QbD principles to identify critical parameters (pH, temperature). Reference safety data sheets (SDS) for storage recommendations, noting gaps in existing literature .

Q. What strategies enable mechanistic studies of the compound’s reactivity in nucleophilic environments?

- Methodological Answer : Use isotopic labeling (N or H) to track reaction pathways. Conduct kinetic studies under varying pH and solvent polarities. Compare with piperidine derivatives (e.g., 6-(4-Methylpiperidin-1-yl)pyridin-3-amine) to isolate steric vs. electronic effects .

Q. How can enantiomeric purity be ensured during asymmetric synthesis?

属性

IUPAC Name |

1-benzyl-6-methylpiperidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2/c1-11-7-8-13(14)10-15(11)9-12-5-3-2-4-6-12/h2-6,11,13H,7-10,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKSBJAIJUUQUJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CN1CC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。